4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid
Overview
Description
4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid is a chemical compound with the molecular formula C12H12N2O4. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid typically involves the reaction of 4-methylbenzoyl chloride with hydrazine to form 4-methylbenzoyl hydrazine. This intermediate is then reacted with succinic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .
Chemical Reactions Analysis
4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis studies.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydrazino group is known to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications.
Comparison with Similar Compounds
4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid can be compared with other similar compounds such as:
4-[2-(3-Bromo-4-methylbenzoyl)hydrazino]-4-oxobutanoic acid: This compound has a bromine atom in place of the hydrogen atom on the benzene ring, which can alter its reactivity and applications.
4-[2-(4-Chlorobenzoyl)hydrazino]-4-oxobutanoic acid:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
4-[2-(4-methylbenzoyl)hydrazinyl]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8-2-4-9(5-3-8)12(18)14-13-10(15)6-7-11(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,14,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKPKNZPGGDVPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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